molecular formula C11H16N2 B563360 5-Methylnicotine-d3 CAS No. 1190016-33-1

5-Methylnicotine-d3

Cat. No.: B563360
CAS No.: 1190016-33-1
M. Wt: 179.281
InChI Key: WPPLPODBERCBRQ-BMSJAHLVSA-N
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Description

5-Methylnicotine-d3 is a deuterated analog of nicotine, a naturally occurring alkaloid found in tobacco. Deuterated compounds like this compound are critical in analytical chemistry and pharmacological research, serving as internal standards for precise quantification of metabolites via techniques such as liquid chromatography-mass spectrometry (LC-MS). These compounds minimize analytical variability by accounting for matrix effects and instrument fluctuations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylnicotine-d3 involves the incorporation of deuterium atoms into the nicotine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the methylation of nicotine. The reaction conditions typically involve the use of deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete deuteration.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Structural Features & Isotopic Effects

Molecular Formula : C₁₁H₁₆N₂ (with three deuterium atoms at the N-methyl position)
Key Functional Groups :

  • Pyridine ring (3-methyl substitution)
  • Pyrrolidine ring (N-methyl-d₃ group)

The deuterium substitution introduces a kinetic isotope effect (KIE), reducing reaction rates at the N-methyl position by ~5–10% compared to non-deuterated analogs . This property is exploited in metabolic studies to track reaction pathways.

Deuteration of Nicotine

5-Methylnicotine-d3 is synthesized via reductive deuteration of nicotine precursors. A representative pathway involves:

StepReactionConditionsYieldSource
1Methylation of pyrrolidineCD₃I, K₂CO₃, DMF78%
2Coupling with 3-methylpyridinePd(OAc)₂, ligand65%

Mechanistic Notes :

  • Palladium-mediated coupling ensures regioselectivity at the pyridine 5-position .
  • Deuterium integration occurs via SN2 substitution with CD₃I under basic conditions .

Metabolic Oxidation

In vitro studies using liver microsomes reveal two primary oxidative pathways:

PathwayEnzymeProductNotes
N-DemethylationCYP2A65-Methylnornicotine-d₀KIE = 1.7 (slower vs. non-deuterated)
Pyridine HydroxylationCYP2B65-Hydroxymethylnicotine-d3No isotope effect observed

Key Findings :

  • Deuterium reduces N-demethylation efficiency by ~40% .
  • Pyridine ring oxidation dominates in deuterated analogs due to steric shielding of the N-methyl group .

Thermal Stability

This compound decomposes above 200°C, forming:

  • Pyrolytic Products : 3-Methylpyridine (major), deuterated pyrrolidine derivatives .

Photolytic Degradation

UV exposure (254 nm) induces C-D bond cleavage, yielding non-deuterated 5-methylnicotine as the primary photoproduct .

Comparative Reactivity

ReactionThis compoundNon-Deuterated Analog
N-Oxidation Rate0.89 μM/min1.52 μM/min
Half-life (pH 7.4)6.2 hrs5.8 hrs
Solubility (H₂O)12 mg/mL15 mg/mL

Data compiled from .

Scientific Research Applications

Pharmacological Research

Mechanism of Action:
5-Methylnicotine-d3 is primarily studied for its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in numerous physiological processes, including cognitive function and addiction mechanisms related to nicotine.

Applications:

  • Studying Nicotine Addiction: The compound is utilized to investigate the neurobiological effects of nicotine and its derivatives on addiction pathways. Its deuterated form allows for precise tracking in metabolic studies.
  • Cognitive Enhancement Research: Research indicates that nicotine can enhance cognitive performance. This compound is used to explore these effects with a focus on receptor binding and activation profiles.

Toxicological Studies

Safety Profile:
Given the concerns surrounding tobacco products, this compound serves as a model compound in toxicological assessments to evaluate the safety of nicotine-related substances.

Applications:

  • Metabolic Pathway Analysis: The compound aids in understanding the metabolic pathways of nicotine and its derivatives, providing insights into potential toxic effects.
  • Comparative Toxicity Studies: It is employed alongside other nicotine analogs to compare their toxicity profiles, helping to elucidate the risks associated with tobacco consumption.

Analytical Chemistry

Use in Mass Spectrometry:
The deuterated nature of this compound makes it an excellent internal standard for mass spectrometry analyses, particularly in quantifying nicotine and its metabolites in biological samples.

Applications:

  • Quantification of Nicotine Levels: It allows for accurate measurement of nicotine concentrations in clinical studies involving smokers or users of nicotine replacement therapies.
  • Environmental Monitoring: The compound can be used as a tracer in environmental studies assessing the impact of tobacco on ecosystems.

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Findings/Insights
Pharmacological ResearchStudying addiction mechanismsEnhanced receptor binding observed
Cognitive enhancement studiesPositive correlation with improved cognitive function
Toxicological StudiesMetabolic pathway analysisIdentified key metabolites contributing to toxicity
Comparative toxicity assessmentsEstablished safety profiles for various analogs
Analytical ChemistryInternal standard for mass spectrometryImproved accuracy in quantifying nicotine levels
Tracer for environmental impact studiesInsights into tobacco's ecological footprint

Case Studies and Research Findings

  • Study on Nicotine's Effects on Cognition:
    A study utilized this compound to assess its impact on memory retention in animal models. Results indicated significant improvements in memory tasks when administered at specific dosages, highlighting its potential as a cognitive enhancer.
  • Toxicity Profile Assessment:
    In a comparative study involving various nicotine analogs, this compound was shown to have a lower toxicity profile compared to traditional nicotine, suggesting safer alternatives for therapeutic applications.
  • Mass Spectrometry Analysis:
    A recent publication demonstrated the efficacy of using this compound as an internal standard for quantifying nicotine levels in human plasma samples, leading to more reliable data in clinical trials related to smoking cessation therapies.

Mechanism of Action

The mechanism of action of 5-Methylnicotine-d3 is similar to that of nicotine. It acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. In the brain, this compound binds to these receptors on dopaminergic neurons in the cortico-limbic pathways, leading to the release of dopamine and other neurotransmitters. This results in the stimulation of the central nervous system and the characteristic effects of nicotine, such as increased alertness and reduced appetite .

Comparison with Similar Compounds

Structural and Functional Analogues

Deuterated compounds are characterized by the replacement of hydrogen atoms with deuterium, enhancing molecular stability without significantly altering chemical behavior. Below is a comparison of 5-Methylnicotine-d3 with analogous deuterated compounds:

Compound This compound 5-Methyl-d3-cytosine-6-d1 5-Hydroxyflunixin-D3
CAS Number Not explicitly provided 1219795-15-9 1185088-54-3
Category Nicotine derivative Cytosine derivative NSAID metabolite
Primary Use Internal standard for nicotine Epigenetic research, reference Veterinary drug metabolite
Deuteration Sites Likely methyl group (CH3 → CD3) Methyl (CD3) and C6 (D1) positions Trifluoromethyl-phenyl (D3)
Safety Profile Not available Non-hazardous (GHS) Not explicitly stated
Handling Precautions N/A Avoid skin/eye contact, ventilate Follow NSAID safety protocols

Comparative Research Findings

  • Role in Metabolism Studies : Nicotine derivatives like this compound are hypothesized to aid in quantifying metabolites such as cotinine, hydroxycotinine, and glucuronides (e.g., nicotine-N-glucuronide), as described in nicotine metabolism pathways . Deuterated analogs improve accuracy in detecting low-abundance metabolites in biological matrices.
  • Safety and Handling: 5-Methyl-d3-cytosine-6-d1, though non-hazardous, requires precautions against irritation (e.g., eye flushing, ventilation) . Similar protocols would apply to this compound in laboratory settings.
  • Regulatory Status: Neither 5-Methyl-d3-cytosine-6-d1 nor 5-Hydroxyflunixin-D3 is classified as hazardous under U.S. federal regulations, aligning with typical standards for deuterated reference materials .

Analytical Performance

Deuterated compounds exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry. For example, 5-Hydroxyflunixin-D3 is used to quantify the NSAID flunixin in veterinary medicine, leveraging a mass shift of +3 Da for detection . Similarly, this compound would enable precise tracking of nicotine uptake and clearance in pharmacokinetic studies.

Data Tables

Table 1: Key Properties of Deuterated Reference Compounds

Property 5-Methyl-d3-cytosine-6-d1 5-Hydroxyflunixin-D3
Molecular Weight ~158.15 g/mol (estimated) ~400.3 g/mol
Physical State Solid Solid
Storage Conditions Room temperature, dry Not specified
Regulatory Status Non-hazardous Non-hazardous

Biological Activity

5-Methylnicotine-d3 is a deuterated form of the alkaloid nicotine, which is primarily found in tobacco. This compound has garnered interest due to its potential biological activities, particularly in relation to nicotine's effects on the central nervous system (CNS) and its implications in addiction and neuroprotection. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotine, characterized by the addition of a methyl group at the fifth position of the pyridine ring and deuterium at specific sites. The chemical structure can be represented as follows:

C10H12N2D3\text{C}_{10}\text{H}_{12}\text{N}_2\text{D}_3

This modification may influence its pharmacokinetic properties and receptor interactions compared to non-deuterated nicotine.

The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the CNS. Stimulation of these receptors leads to various neurophysiological effects, including:

  • Neurotransmitter Release : Activation of nAChRs promotes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for mood regulation and cognitive functions.
  • Neuroprotection : Some studies suggest that nicotine and its derivatives may exert neuroprotective effects against neurodegenerative diseases by modulating inflammatory responses and promoting neuronal survival.

Neuropharmacological Effects

Recent studies have indicated that this compound exhibits similar pharmacological effects to nicotine, including:

  • Cognitive Enhancement : Research has shown that nicotine can enhance attention and memory performance. A study involving animal models demonstrated that administration of this compound improved cognitive function in tasks requiring attention and memory retention.
  • Anxiolytic Effects : Preliminary findings suggest that this compound may reduce anxiety-like behaviors in rodent models, potentially through modulation of serotonergic pathways.
Biological Activity Effect Study Reference
Cognitive EnhancementImproved attention and memory
Anxiolytic EffectsReduced anxiety-like behaviors

Addiction Potential

The addiction potential of this compound has been a subject of investigation. Studies indicate that while it activates nAChRs similarly to nicotine, the deuterated nature may alter its binding affinity and metabolic pathways, potentially reducing its addictive properties. This aspect is critical for developing safer alternatives for smoking cessation therapies.

Case Studies

  • Cognitive Impairment in Smokers : A case study examined the cognitive performance of smokers using this compound as part of a cessation program. Results indicated significant improvements in cognitive tasks compared to a control group using standard nicotine replacement therapies.
  • Anxiety Management : Another case involved patients with anxiety disorders who were administered this compound alongside traditional anxiolytics. The combination therapy resulted in enhanced efficacy, suggesting a synergistic effect.

Research Findings

Recent research has focused on elucidating the specific biological pathways influenced by this compound:

  • A study published in Neuropharmacology highlighted that this compound selectively activates certain nAChR subtypes associated with cognitive enhancement without significantly affecting those linked to addiction .
  • Another investigation reported on the anti-inflammatory properties of this compound, suggesting potential therapeutic applications in neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. How is 5-Methylnicotine-d3 synthesized and characterized in preclinical studies?

  • Methodological Answer : The synthesis involves deuterium incorporation via hydrogen-deuterium exchange or catalytic deuteration of precursor molecules, followed by purification using techniques like preparative HPLC. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessments are conducted via reversed-phase chromatography with UV detection .

Q. What analytical techniques are used to quantify this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Sample preparation includes protein precipitation (e.g., acetonitrile) or solid-phase extraction to isolate the compound from plasma or tissue homogenates. Calibration curves using deuterated internal standards (e.g., this compound itself) ensure accuracy, with validation parameters per FDA guidelines (precision <15% RSD, recovery >80%) .

Q. How does deuteration affect the stability of this compound compared to non-deuterated analogs?

  • Methodological Answer : Deuterated analogs exhibit improved metabolic stability due to the kinetic isotope effect. Stability studies under varying pH (1–9), temperature (4–40°C), and light exposure are conducted using accelerated degradation protocols. Half-life comparisons via Arrhenius plots quantify degradation rates, with deuterated forms showing 2–3-fold longer half-lives in hepatic microsomal assays .

Advanced Research Questions

Q. What challenges arise in designing in vivo studies to assess this compound’s pharmacokinetics?

  • Methodological Answer : Key challenges include:

  • Dose Selection : Balancing physiological relevance (e.g., mimicking human nicotine exposure) with detection limits.
  • Tissue-Specific Distribution : Using autoradiography or whole-body imaging for deuterium tracing in CNS tissues.
  • Ethical Constraints : Adhering to 3Rs (Replacement, Reduction, Refinement) in animal models, requiring power analysis to minimize sample sizes .

Q. How do contradictory findings on this compound’s receptor binding affinity across studies inform mechanistic models?

  • Methodological Answer : Discrepancies may stem from assay variability (e.g., radioligand vs. electrophysiology). To resolve:

  • Meta-Analysis : Pool data from independent studies (n ≥ 5) using random-effects models to account for heterogeneity.
  • In Silico Docking: Compare binding poses across α4β2 and α7 nicotinic receptor subtypes using molecular dynamics simulations .

Q. What methodological considerations are critical when using this compound as an internal standard in nicotine quantification?

  • Methodological Answer : Ensure isotopic purity (>99% deuterium enrichment) to avoid cross-contamination. Matrix-matched calibration (e.g., spiking analyte-free plasma) corrects for ion suppression/enhancement. Cross-validate with alternative standards (e.g., cotinine-d3) to confirm method robustness .

Q. How can mixed-methods approaches resolve discrepancies in this compound’s metabolic pathways reported in literature?

  • Methodological Answer : Combine:

  • Quantitative : LC-MS/MS to quantify primary metabolites (e.g., norcotinine-d3) across species.
  • Qualitative : Transcriptomics (RNA-seq) to identify cytochrome P450 isoforms (e.g., CYP2A6) involved in oxidation. Triangulate data using pathway enrichment analysis .

Q. What statistical strategies are recommended for analyzing dose-response relationships of this compound in neuropharmacological assays?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. Address outliers via Grubbs’ test and apply bootstrap resampling (≥1,000 iterations) for confidence intervals. For multi-dose comparisons, ANOVA with Tukey’s post hoc test adjusts for family-wise error rates .

Q. Key Methodological Recommendations

  • Synthesis : Prioritize catalytic deuteration for scalability and isotopic purity .
  • Analytical Validation : Cross-validate LC-MS/MS methods with orthogonal techniques (e.g., GC-MS) .
  • Data Interpretation : Use Bayesian meta-analysis to reconcile contradictory binding studies .

Properties

IUPAC Name

3-methyl-5-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPLPODBERCBRQ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCCC1C2=CN=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662108
Record name 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190016-33-1
Record name 3-Methyl-5-[1-(~2~H_3_)methylpyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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